4-[4-(Aminomethyl)phenyl]cyclohexan-1-one
Description
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-[4-(aminomethyl)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-4,12H,5-9,14H2 |
InChI Key |
ZFLOPJKIDZBHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Aromatic Ring Reduction to Cyclohexanone
The aromatic ring is converted to a cyclohexanone ring via catalytic hydrogenation under controlled conditions:
Catalytic hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere, the aromatic ring is saturated to cyclohexane derivatives.
Selective oxidation: The methyl substituent is oxidized to a ketone group at the cyclohexane ring to form the cyclohexanone.
This step is critical to maintain the position of the aminomethyl substituent on the phenyl ring while converting the ring into a cyclohexanone.
Isomerization and Purification
The cyclohexanone ring can exist in cis/trans isomeric forms. Methods to enrich or separate the desired isomer include:
Isomerization: Using thermal or catalytic methods to convert a cis/trans mixture into predominantly the trans isomer, which is often more stable.
Chromatographic separation: Column chromatography can separate isomers based on polarity and interaction with the stationary phase.
Representative Synthesis from Patent Literature
A detailed method described in recent patents outlines the following:
- Starting from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate as a precursor.
- Conversion of hydroxy groups to leaving groups (e.g., tosylates).
- Substitution with azide or other nitrogen-containing groups.
- Reduction or hydrolysis to yield 4-(aminomethyl)cyclohexanecarboxylic acid derivatives.
- Subsequent steps to obtain the ketone form 4-[4-(aminomethyl)phenyl]cyclohexan-1-one.
This method emphasizes cost-efficiency and scalable synthesis with control over isomer formation and purity.
Experimental Data and Yields
Table 1: Summary of Key Reaction Steps and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidation of methyl to hydroxymethyl | Oxidation | Mild oxidants (e.g., KMnO4) | 75-85 | Selective oxidation required |
| Conversion of hydroxyl to leaving group | Substitution | Tosyl chloride, pyridine | 80-90 | High selectivity needed |
| Amination (azide substitution) | Nucleophilic substitution | Sodium azide, DMF, 50-80°C | 70-85 | Azide intermediate formed |
| Reduction of azide to amine | Catalytic hydrogenation | Pd/C, H2, room temperature | 90-95 | High purity amine obtained |
| Aromatic ring hydrogenation | Catalytic hydrogenation | Raney Ni, H2, elevated pressure | 85-90 | Conversion to cyclohexanone ring |
| Isomerization (cis to trans) | Thermal/catalytic | Heat or catalyst, 100-150°C | >90 | Trans isomer favored |
These yields are indicative of optimized laboratory-scale syntheses and may vary with scale and specific reagents.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of aminomethyl groups and cyclohexanone ring protons with characteristic chemical shifts.
- Infrared Spectroscopy (IR): Shows absorption bands for amine N-H stretching (~3300 cm⁻¹), carbonyl C=O (~1700 cm⁻¹), and aromatic or cyclohexane C-H stretches.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation consistent with the aminomethylcyclohexanone structure.
- Chromatography: TLC and HPLC used for purity assessment and isomer separation.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is an organic compound with the molecular formula . It is a derivative of both cyclohexanone and aniline, with a structure featuring a cyclohexanone core substituted with an aminomethyl group and a phenyl ring. The uniqueness of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one lies in its combination of a cyclohexanone framework with an aminophenyl substituent, which may provide distinct reactivity and biological activity compared to other similar compounds.
Potential Applications
- Pharmaceuticals Its structure suggests potential use in pharmaceuticals.
- Reactivity The reactivity of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one can be explored through various chemical transformations.
- Interaction Studies Interaction studies involving 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one could focus on its binding affinity to proteins or enzymes relevant to its biological activity. For example, studies might investigate its interaction with.
Several compounds exhibit structural similarities to 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminophenol | Known for its analgesic properties; lacks the cyclohexanone moiety. | |
| 4-(Aminomethyl)cyclohexanone | A simpler structure without the phenyl group; primarily studied for its reactivity. | |
| N,N-Dimethyl-4-(aminomethyl)benzamide | Contains a dimethyl substitution; utilized in medicinal chemistry for targeted therapies. |
Mechanism of Action
The mechanism of action of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclohexanone ring provides structural stability and influences the compound’s binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Electronic and Steric Effects
- Aminomethyl vs. Trifluoromethyl: The aminomethyl group in 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one enhances hydrogen-bonding capacity, critical for protein target engagement . In contrast, the trifluoromethyl group in 4-(2-(trifluoromethyl)phenyl)cyclohexan-1-one increases lipophilicity and metabolic stability, favoring blood-brain barrier penetration in CNS drug candidates .
- Cyclohexanone vs. Cyclohexadiene: The cyclohexadiene core in ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate introduces conjugation, altering reactivity for cyclization reactions (e.g., forming indazoles) compared to the saturated cyclohexanone .
Pharmacological Relevance
- p97 Inhibitors: 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is a precursor in synthesizing piperidine- and piperazine-containing inhibitors, where the aminomethyl group facilitates reductive amination with secondary amines .
Biological Activity
4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is an organic compound characterized by its unique structure, which combines a cyclohexanone core with an aminophenyl substituent. This structural configuration suggests potential biological activities that merit detailed exploration.
The molecular formula for 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one is C13H17NO, indicating the presence of a cyclohexanone framework and an aminomethyl group attached to a phenyl ring. This compound can be synthesized through various chemical methods, which may influence its biological properties.
Biological Activity Overview
Research into the biological activity of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one has revealed several promising areas:
- Antibacterial Activity : Preliminary studies suggest that compounds similar to 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one exhibit antibacterial properties. For instance, modifications in the structure, such as the introduction of hydrophobic substituents, have been shown to enhance antibacterial efficacy against pathogens like Mycobacterium tuberculosis and various Gram-positive bacteria .
- Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial membrane integrity or inhibition of essential biosynthetic pathways. Similar compounds have been observed to dissipate bacterial membrane potential and inhibit DNA topoisomerase IV, suggesting complex mechanisms at play .
Research Findings
Several studies have focused on the structure-activity relationships (SAR) of compounds related to 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one. The following table summarizes some key findings:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one | Antibacterial | Disrupts membrane potential |
| 4-Aminophenol | Analgesic | Inhibits cyclooxygenase enzymes |
| 4-(Aminomethyl)cyclohexanone | Reactivity studies | Basic structural reactivity |
| N,N-Dimethyl-4-(aminomethyl)benzamide | Targeted therapies | Inhibits specific enzymes |
Case Studies and Experimental Evidence
- Antimicrobial Efficacy : A case study involving derivatives of 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Inhibition Studies : In vitro studies indicated that certain derivatives could inhibit COX enzymes, leading to anti-inflammatory effects. This suggests that 4-[4-(Aminomethyl)phenyl]cyclohexan-1-one may also possess anti-inflammatory properties, expanding its potential therapeutic applications beyond antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
